Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives . It has been utilized in the creation of sodium channel blockers to treat stroke patients .
Synthesis Analysis
This compound is a substrate used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This process leads to the formation of compounds such as 4-pyridylpiperidinyl esters .Molecular Structure Analysis
The molecular formula of Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is C20H28BrNO4 . The molecular weight is 426.34 .Chemical Reactions Analysis
As a reagent, this compound is involved in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives . It is also used in palladium-catalyzed α-arylation of esters .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 68-72 °C . The predicted boiling point is 473.6±35.0 °C and the predicted density is 1.285±0.06 g/cm3 .Scientific Research Applications
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of new chemical entities with potential therapeutic properties. For instance, researchers have developed new piperidine substituted benzothiazole derivatives, highlighting its utility in creating compounds with good antibacterial and antifungal activities (Shafi et al., 2021). Similarly, it has been used in the enantioselective synthesis of biologically active compounds, showcasing its importance in asymmetric synthesis to obtain compounds with chiral centers (Wang et al., 2018).
Antimicrobial and Antituberculosis Activity
Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate derivatives have been designed and synthesized for their in vitro antimicrobial activities. A notable example includes the design of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promising activity against tuberculosis, demonstrating the compound's relevance in addressing global health challenges (Jeankumar et al., 2013).
Optical and Electronic Properties
The compound has also found application in the study of optical and electronic properties of synthesized materials. Research into the synthesis, spectroscopic, and DFT-based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives has expanded understanding of the optical properties and potential technological applications of such compounds (Haroon et al., 2019).
Anticancer Activity
Another significant application includes its role in the development of anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated for their anticancer potential, revealing some compounds with strong anticancer activities, which underscores the potential of this compound in cancer research (Rehman et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFVYGOJZOUJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584848 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate | |
CAS RN |
912617-73-3 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 912617-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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